Product packaging for [(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate(Cat. No.:CAS No. 3175-95-9)

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B2769737
CAS No.: 3175-95-9
M. Wt: 629.7 g/mol
InChI Key: PHASMOUKYDUAOZ-QTGXHVQRSA-N
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Description

Deoxyaconitine (DA) is a diester-diterpenoid alkaloid and one of the primary active and toxic constituents found in Aconitum plants, such as Aconitum pendulum and Aconitum flavum . Its high toxicity is attributed to its characteristic diester-diterpenoid structure, featuring an acetyloxy group at the C-8 position and a benzoyloxy group at the C-14 position . As a typical compound with both therapeutic and toxic effects, it is investigated for its pharmacological potential, including anti-inflammatory, analgesic, and anti-rheumatoid arthritis activities . The primary mechanism of action for Deoxyaconitine's neurotoxicity and cardiotoxicity involves its binding to voltage-gated sodium channels (VGSCs) on cell membranes . This binding inhibits the inactivation of the channels, leading to a persistent influx of sodium ions, sustained depolarization, and disruption of normal electrochemical gradients . This initial trigger sets off a downstream cascade that includes the inhibition of Na+-K+-ATPase, disruption of intracellular ion concentrations (Na+, K+, Mg2+, Ca2+), and ultimately leads to mitochondrial dysfunction and the generation of substantial reactive oxygen species (ROS), resulting in oxidative stress, neuronal injury, and apoptosis . Research using models like Caenorhabditis elegans has demonstrated that Deoxyaconitine-induced neurotoxicity is linked to the regulation of mitochondrial dynamics through the Insulin/insulin-like growth factor (IIS) signaling pathway and the p38 mitogen-activated protein kinase (MAPK) signaling cascade . From a pharmacokinetic perspective, studies show that when co-administered with other compounds like Hezi (Terminalia chebula), the absorption and exposure of Deoxyaconitine (and the related compound aconitine) in the body are significantly reduced, which correlates with an observed decrease in cardiotoxicity . Due to its narrow therapeutic index, Deoxyaconitine is a valuable reference standard in toxicological studies, forensic science, and pharmacological research aimed at understanding the properties of Aconitum-derived medicines and developing detoxification strategies . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H47NO10 B2769737 [(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 3175-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3175-95-9

Molecular Formula

C34H47NO10

Molecular Weight

629.7 g/mol

IUPAC Name

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28?,29+,31+,32-,33?,34-/m1/s1

InChI Key

PHASMOUKYDUAOZ-QTGXHVQRSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC

solubility

not available

Origin of Product

United States

Classification and Chemical Context of Deoxyaconitine Within the Aconitum Alkaloids

Deoxyaconitine is classified as a C19-diterpenoid alkaloid, a category defined by a specific nineteen-carbon skeleton. nih.govresearchgate.net These alkaloids are further subdivided based on their structural features. Deoxyaconitine belongs to the aconitine-type subclass, which is characterized by a highly oxygenated and complex hexacyclic ring system. cdnsciencepub.comjst.go.jp

The chemical structure of deoxyaconitine is intricately related to other prominent alkaloids found in Aconitum species, such as aconitine (B1665448), mesaconitine (B191843), and hypaconitine (B608023). The key distinction lies in the substituents attached to the core diterpenoid framework. Notably, deoxyaconitine lacks the hydroxyl group at the C-3 position that is present in aconitine. vulcanchem.comjst.go.jp This seemingly minor structural variation significantly influences the compound's chemical properties and biological interactions.

The biosynthesis of these alkaloids in Aconitum plants begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form ent-kaurene. vulcanchem.com This precursor then undergoes a series of oxidative modifications and amination to create the characteristic norditerpenoid skeleton. The structural diversity among the aconitine-type alkaloids, including deoxyaconitine, arises from variations in these enzymatic steps, such as the absence of a hydroxylation step at C-3 in the case of deoxyaconitine. vulcanchem.com

Table 1: Chemical Properties of Deoxyaconitine

PropertyValue
Molecular FormulaC34H47NO10
Molecular Weight629.74 g/mol
IUPAC Name[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
CAS Number3175-95-9

Data sourced from multiple chemical databases. medchemexpress.comcymitquimica.com

Historical Perspective of Deoxyaconitine in Natural Product Research

The study of Aconitum alkaloids has a long history, driven by their potent biological activities. Deoxyaconitine, alongside its more famous counterpart aconitine (B1665448), has been a subject of interest for natural product chemists for decades. Initial research focused on the isolation and structural elucidation of these complex molecules from various Aconitum species, including Aconitum carmichaeli and Aconitum pendulum. vulcanchem.comcymitquimica.comfrontiersin.orglcms.cz

Early methods of isolation involved classical chromatographic techniques. More recently, advanced methods like pH-zone-refining counter-current chromatography have been successfully employed for the preparative separation of deoxyaconitine and other C19-diterpenoid alkaloids from crude plant extracts with high purity. scielo.br The structural confirmation of deoxyaconitine has been achieved through comprehensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscielo.br

Chemical Synthesis and Structural Modification of Deoxyaconitine and Its Analogues

Total Synthesis Approaches Towards the Deoxyaconitine Skeleton

The total synthesis of complex natural products like deoxyaconitine is a significant challenge in organic chemistry. rsc.org These endeavors contribute to the advancement of synthetic methodologies and provide access to compounds that are difficult to isolate from natural sources. rsc.orgnih.gov The unique and rigid polycyclic framework of aconitine-type C19-diterpenoids, including deoxyaconitine, makes them attractive targets for developing and showcasing novel synthetic strategies. nih.govfrontiersin.org

The construction of the intricate core structure, often a dicyclopenta[a,d]cyclooctane ring system in related terpenoids, is a primary focus. mdpi.com Synthetic strategies often involve the development of innovative tactics for ring formation and the introduction of multiple stereocenters with precise control. dicp.ac.cn For instance, the synthesis of similarly complex polycyclic natural products has utilized strategies such as intramolecular C–H insertion reactions to build advanced tetracyclic intermediates. princeton.edu While a complete total synthesis of deoxyaconitine itself is a formidable task that remains a significant undertaking, the principles learned from the synthesis of other complex diterpenoids provide a roadmap for future efforts. rsc.org The development of efficient synthetic routes is crucial for producing sufficient quantities for further biological evaluation and structural modification. nih.gov

Semi-Synthesis and Derivatization Strategies for Deoxyaconitine Analogues

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a practical approach to generate a variety of analogues. nih.govrsc.org This strategy is particularly useful for complex molecules like deoxyaconitine, where total synthesis is lengthy and low-yielding. rsc.org The goal of semi-synthesis is often to improve the biological activity or other properties of the parent compound. nih.gov

Researchers have explored various derivatization strategies for aconitine-type alkaloids, including modifications at different positions of the molecular scaffold. nih.gov For example, modifications on the A-ring, C-ring, D-ring, and the N-atom of the aconitine (B1665448) skeleton have led to a range of structurally diverse derivatives. nih.gov Specific modifications can include:

Esterification and Acylation: The hydroxyl groups present on the deoxyaconitine skeleton are common sites for modification. Esterification with various acids can introduce a wide range of functional groups, potentially altering the compound's properties. mdpi.com For instance, acylation at the C-6 position has been found to be important for the cytotoxic activity of some diterpenoid alkaloids. rsc.org

Glycosylation: The introduction of sugar moieties to natural products can significantly impact their pharmacological efficacy. nih.govfrontiersin.org Glycosylated derivatives often exhibit enhanced properties compared to their parent compounds. nih.govfrontiersin.org

Derivatization for Analytical Purposes: Chemical derivatization is also employed to enhance the detection and quantification of deoxyaconitine in biological samples. For instance, using agents like 5-(diisopropylamino)amylamine (B1334337) (DIAAA) can improve the ionization efficiency for mass spectrometry analysis. vulcanchem.comnih.govfrontiersin.org

These semi-synthetic approaches allow for the systematic exploration of structure-activity relationships (SAR), providing insights into which parts of the molecule are crucial for its biological effects. nih.gov

Design Principles for Novel Deoxyaconitine-Related Structures

The design of novel structures related to deoxyaconitine is guided by the understanding of its structure-activity relationships and the desire to create compounds with improved profiles. nih.gov A key principle is to balance the complexity of the molecular skeleton with the introduction of new functional groups. rsc.org

Several design principles can be considered:

Simplification of the Scaffold: Creating simplified analogues of the complex deoxyaconitine scaffold can lead to compounds that are easier to synthesize while retaining key structural features necessary for activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to analogues with altered but potentially beneficial activities.

Structure-Activity Relationship (SAR) Guided Design: Detailed SAR studies on natural and semi-synthetic analogues help to identify the key pharmacophores—the essential structural features responsible for biological activity. rsc.orgrsc.org For example, studies have indicated that the presence of an aroyl or aroyloxy group at the R-14 position in some diterpenoid alkaloids can significantly enhance their analgesic potential. nih.gov Similarly, the C-8 group has been suggested to contribute to cytotoxic activity in some C19-diterpenoid alkaloids. rsc.orgrsc.org

Computational Modeling: Molecular modeling and docking studies can be used to predict how novel structures will interact with biological targets, aiding in the rational design of new analogues.

Advanced Analytical Characterization and Quantification of Deoxyaconitine

Spectroscopic Methodologies for Structural Elucidation of Deoxyaconitine

Spectroscopy is a cornerstone in the structural determination of natural products like deoxyaconitine. numberanalytics.com It utilizes the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular structure. openaccessjournals.com A combination of different spectroscopic techniques is often employed to gain a comprehensive understanding of the compound's architecture. researchgate.net

Mass Spectrometry (MS and MS/MS) Applications in Deoxyaconitine Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of deoxyaconitine. numberanalytics.combiointron.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. xml-journal.net

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for structural elucidation by analyzing the fragmentation patterns of the molecule. xml-journal.netplos.org In the analysis of diester-diterpenoid alkaloids (DDAs) like deoxyaconitine, a common fragmentation pathway involves the neutral loss of acetic acid (AcOH) from the C8 position, resulting in a prominent [M+H-AcOH]⁺ ion. plos.orgresearchgate.net Further fragmentation can involve the loss of methanol (B129727) (MeOH). For instance, the MS² spectrum of a deoxyaconitine analog showed a base ion at m/z 586.2994 and fragment ions corresponding to [M+H-AcOH-MeOH]⁺ and [M+H-AcOH-MeOH-H₂O]⁺. plos.org The specific fragmentation patterns help in distinguishing between isomers. For example, 13-deoxyaconitine (indaconitine) and 3-deoxyaconitine (B8086822) can be differentiated based on the characteristic fragment ion at m/z 510.2834, which corresponds to [M+H-AcOH-MeOH-CO]⁺. plos.org

Ultra-high-pressure liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap-MSⁿ) has proven to be an effective method for the rapid identification and characterization of numerous DDAs, including new derivatives of deoxyaconitine, from complex plant extracts. plos.org This technique allows for the acquisition of high-resolution MSⁿ data, providing unequivocal evidence for fragment and neutral loss identification. plos.org

Table 1: Illustrative Mass Spectrometry Data for Deoxyaconitine and Related Alkaloids

Compound/FragmentIon FormulaObserved m/zDescription
10-OH-15-deoxyaconitine [M+H]⁺C₃₂H₄₄O₁₁N618.2914Protonated molecule of a potential new deoxyaconitine analog.
Fragment of 10-OH-15-deoxyaconitineC₃₂H₄₄O₉N586.2994Base ion in MS² spectrum.
Fragment of 10-OH-15-deoxyaconitineC₃₁H₄₀O₈N554.2739[M+H-AcOH-MeOH]⁺ ion.
Fragment of 10-OH-15-deoxyaconitineC₃₁H₃₈O₇N536.2623[M+H-AcOH-MeOH-H₂O]⁺ ion.
Fragment of 13-deoxyaconitine/3-deoxyaconitine-510.2834Characteristic fragment ion [M+H-AcOH-MeOH-CO]⁺.

This table is for illustrative purposes and the m/z values are based on reported findings. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deoxyaconitine Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, including complex alkaloids like deoxyaconitine. core.ac.ukeurolab-d.de It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. numberanalytics.comcore.ac.uk While a single 1D NMR spectrum (¹H or ¹³C) can provide characteristic signals, complex structures often require 2D correlation spectra for unambiguous assignment. eurolab-d.de

The structure of deoxyaconitine and its analogs are primarily elucidated using a combination of 1D and 2D NMR experiments. informahealthcare.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons in the molecule's skeleton. core.ac.uk NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space. ipb.pt The chemical shifts (δ) and coupling constants (J) obtained from these spectra are compared with data from known compounds to confirm the structure.

Vibrational Spectroscopy (Infrared and Raman) for Deoxyaconitine Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. openaccessjournals.comfrontiersin.org These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. frontiersin.org

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar functional groups and can be used to identify characteristic groups in deoxyaconitine, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functionalities. numberanalytics.comopenaccessjournals.com The presence of hydrogen bonding can influence the position and shape of the O-H stretching vibration band. mdpi.com

Raman Spectroscopy : Raman spectroscopy is complementary to IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. researchgate.net It can provide a detailed "fingerprint" of the molecule, aiding in its identification. nanopharm.co.ukekb.eg

UV-Visible Spectroscopy for Deoxyaconitine Detection

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. technologynetworks.comwepub.org This technique is often used for the quantification of substances and can provide some structural information based on the wavelengths of maximum absorbance (λmax). unchainedlabs.comthermofisher.com For molecules like deoxyaconitine, the presence of chromophores (light-absorbing groups) in the structure will result in a characteristic UV spectrum. mdpi.com While not as structurally informative as MS or NMR, UV-Vis spectroscopy is a simple, rapid, and non-destructive method that is frequently used as a detection method in conjunction with separation techniques like HPLC. rsc.orgopenaccessjournals.com

Chromatographic Techniques for Separation and Quantification of Deoxyaconitine

Chromatographic techniques are essential for separating deoxyaconitine from the complex mixtures in which it is typically found, such as plant extracts. mdpi.commdpi.com These methods are also crucial for the accurate quantification of the compound. researchgate.netdergipark.org.tr

High-Performance Liquid Chromatography (HPLC) for Deoxyaconitine Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.comresearchgate.net The separation is based on the differential distribution of the analyte between a stationary phase (the column) and a mobile phase. knauer.net

In the analysis of deoxyaconitine, reversed-phase HPLC (RP-HPLC) is commonly employed. mdpi.com This method uses a non-polar stationary phase and a polar mobile phase. The retention time of deoxyaconitine can be optimized by adjusting the composition of the mobile phase, the type of column, and other parameters. knauer.net HPLC systems are often coupled with a UV-Vis detector for quantification, as the absorbance is proportional to the concentration of the analyte. openaccessjournals.com

For more complex samples, hyphenated techniques such as HPLC-MS are used, which combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.netproquest.com This allows for the reliable identification and quantification of deoxyaconitine even at low concentrations in intricate matrices. rsc.orgscitechnol.com Ultra-performance convergence chromatography (UPC²) coupled with mass spectrometry has also been developed for the rapid and efficient quantification of deoxyaconitine and other related alkaloids. rsc.org

Gas Chromatography (GC) Applications in Deoxyaconitine Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com In the context of deoxyaconitine analysis, GC-based methods offer high resolution and sensitivity.

The fundamental principle of GC involves the vaporization of the sample and its separation into individual components within a capillary column. thermofisher.com These components are then detected as they elute from the column at different times, known as retention times, which are characteristic of each compound under specific analytical conditions. thermofisher.com

For the analysis of complex molecules like deoxyaconitine, derivatization is often a necessary sample preparation step to increase volatility and improve chromatographic behavior. jfda-online.com This process chemically modifies the analyte to a form more suitable for GC analysis. jfda-online.com

While direct GC analysis of deoxyaconitine is challenging due to its low volatility, GC coupled with mass spectrometry (GC-MS) has been successfully employed for the analysis of related compounds, demonstrating the potential of this technique. For instance, a robust GC-MS method was developed for the simultaneous analysis of deoxynivalenol (B1670258) (DON) and its metabolites. nih.gov This method involved a straightforward derivatization step and achieved separation on a capillary column within 15 minutes, with limits of detection as low as 0.05 ng/mL for some analytes. nih.gov

The following table summarizes typical parameters for GC-based analysis of related compounds, which can be adapted for deoxyaconitine analysis.

Table 1: Illustrative GC-MS Parameters for Analysis of Related Compounds

Parameter Setting
Column J&W DB-5MS, 0.25 µm film thickness, 250 µm i.d., 30 m length
Injection Mode Splitless
Carrier Gas Helium
Oven Temperature Program Optimized for separation of target analytes

| Detector | Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Deoxyaconitine Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are the cornerstone of modern analytical chemistry and are indispensable for the comprehensive analysis of deoxyaconitine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. thermofisher.com This technique is particularly useful for the analysis of volatile and semi-volatile compounds. thermofisher.com In GC-MS, after the sample components are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. innovatechlabs.com

GC-MS can be operated in different modes, such as full scan, to identify unknown compounds, or selected ion monitoring (SIM), for highly sensitive and selective quantification of target analytes. thermofisher.com For even greater selectivity and sensitivity, especially in complex matrices, triple quadrupole GC-MS/MS systems are employed. thermofisher.com These instruments use selected reaction monitoring (SRM) to minimize interferences from the sample matrix. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability, such as deoxyaconitine. measurlabs.com LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer for detection. measurlabs.com

A significant advantage of LC-MS is its ability to handle a wide variety of sample types and detect multiple components within a sample, even at trace levels. measurlabs.com The development of LC-MS/MS methods, which involve tandem mass spectrometry, further enhances sensitivity and selectivity, making it ideal for detecting trace amounts of substances. measurlabs.com For instance, a stable-isotope dilution LC-MS/MS method was developed for the determination of deoxynivalenol and its modified forms in maize, demonstrating the high accuracy and robustness of this technique. nih.gov

Untargeted analysis using LC-MS, particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF), has become a valuable tool for profiling the chemical variations in a sample set. chromatographyonline.com This approach can identify a vast number of features in a sample, providing a comprehensive chemical snapshot. chromatographyonline.com

The following table highlights the validation parameters of an LC-MS/MS method for the quantification of deoxynucleoside triphosphates, showcasing the precision and accuracy achievable with this technique.

Table 2: LC-MS/MS Method Validation Parameters

Parameter Acceptance Criteria
Accuracy ±15% (% difference from nominal)
Precision ±15% (% coefficient of variation)
Lower Limit of Quantification (LLOQ) Accuracy ±20%

| Lower Limit of Quantification (LLOQ) Precision | ±20% |

Data adapted from a study on deoxynucleoside triphosphates. nih.gov

Chemometric Approaches in Deoxyaconitine Analytical Studies

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org In the context of deoxyaconitine analysis, chemometric approaches are powerful tools for handling the large and complex datasets generated by modern analytical instruments. frontiersin.orgscispace.com

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are frequently employed. PCA is an unsupervised method used to reduce the dimensionality of the data while retaining the most important information, often visualized in score plots to reveal clustering or trends among samples. mdpi.com PLS-DA is a supervised method used to build classification models to discriminate between different sample groups. mdpi.com

For example, chemometric analysis combined with chromatographic data has been used to differentiate various categories of marine-derived peptide powders based on their amino acid profiles. mdpi.com In such studies, Variable Importance in Projection (VIP) analysis is used to identify the variables that are most influential in the classification model. mdpi.com

The application of chemometrics to analytical data from studies involving Aconitum alkaloids, including deoxyaconitine, allows for a deeper understanding of the relationships between chemical profiles and other factors, such as geographical origin or processing methods. pdfdrive.toscispace.com By combining techniques like UPLC-Q-TOF/MS with chemometric analysis, researchers can effectively analyze the complex chemical constituents and their variations. scispace.com

Table 3: Chemical Compounds Mentioned

Compound Name
Deoxyaconitine
Deoxynivalenol (DON)
Deoxynucleoside triphosphates
Aconitine (B1665448)
Hypaconitine (B608023)
Benzoylhypaconine

Molecular and Cellular Mechanisms of Action of Deoxyaconitine

Interaction with Ion Channels and Transporters at the Molecular Level

Deoxyaconitine's interaction with ion channels, particularly voltage-gated sodium channels, is a cornerstone of its physiological and toxicological properties. These interactions disrupt the normal flow of ions across cellular membranes, leading to profound effects on excitable cells such as neurons and cardiomyocytes.

Mechanistic Insights into Voltage-Gated Sodium Channel Modulation by Deoxyaconitine

Deoxyaconitine, as a member of the aconitine (B1665448) alkaloid family, is recognized as a potent modulator of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells. The modulation by deoxyaconitine leads to a persistent activation of these channels, causing a continuous influx of sodium ions into the cell. This disruption of normal channel gating has significant consequences for cellular excitability.

The primary mechanism of action involves deoxyaconitine binding to neurotoxin binding site 2 on the α-subunit of the VGSC. This binding induces a conformational change in the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of the fast inactivation process. Consequently, the channels can open at more negative membrane potentials and remain open for a longer duration, leading to a sustained inward sodium current. This persistent depolarization can lead to spontaneous firing of neurons and cardiac muscle cells, contributing to the arrhythmogenic and neurotoxic effects of the compound. While the precise binding kinetics of deoxyaconitine itself are not extensively detailed in the available literature, the actions of the closely related aconitine provide a strong model for its behavior.

FeatureDescriptionReference
Target Voltage-Gated Sodium Channels (VGSCs) medchemexpress.com
Binding Site Neurotoxin binding site 2 on the α-subunit nih.gov
Primary Effect Persistent activation of sodium channels medchemexpress.com
Mechanism Hyperpolarizing shift in activation, inhibition of fast inactivation nih.gov
Cellular Consequence Sustained inward sodium current, membrane depolarization nih.govnih.gov

Exploration of Other Ion Channel Interactions

Beyond its well-documented effects on sodium channels, evidence suggests that aconitine alkaloids, and by extension deoxyaconitine, may also interact with other types of ion channels, albeit with different mechanisms and affinities.

Potassium Channels: Studies on the related compound aconitine have demonstrated an inhibitory effect on certain types of potassium channels. Specifically, aconitine has been shown to block the human ether-a-go-go-related gene (hERG) and Kv1.5 potassium channels. This blockade is typically state-dependent, with a higher affinity for the open state of the channel. The inhibition of these potassium channels, which are critical for the repolarization phase of the action potential, can further contribute to the arrhythmogenic effects of these alkaloids by prolonging the action potential duration.

Calcium Channels: While the direct interaction of deoxyaconitine with calcium channels is less characterized, the persistent membrane depolarization caused by its action on sodium channels can indirectly affect calcium homeostasis. The sustained depolarization can lead to the opening of voltage-gated calcium channels, resulting in an influx of calcium into the cell. This elevation of intracellular calcium can trigger a cascade of downstream signaling events and contribute to cellular dysfunction and toxicity.

Receptor Binding and Ligand-Target Interactions of Deoxyaconitine

The biological activity of deoxyaconitine is not solely limited to its interactions with ion channels. Computational and in vitro studies are beginning to shed light on its potential to bind to a variety of other protein targets, suggesting a broader pharmacological profile than previously understood.

Molecular Docking and Computational Approaches to Deoxyaconitine Target Prediction

Molecular docking simulations have been employed to predict the potential binding of aconitine, a close structural analog of deoxyaconitine, to various protein targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. Such studies have identified several potential targets for aconitine, which may also be relevant for deoxyaconitine.

One study identified four potential direct targets for aconitine-induced cardiotoxicity: cytosolic phospholipase A2 (cPLA2), glycogen synthase 1 (GYS1), catenin alpha-1 (CTNNA1), and origin recognition complex subunit 5 (ORC5) researchgate.net. The docking results indicated that aconitine exhibited strong binding affinity to these proteins, suggesting that its toxic effects may be mediated through interactions with these targets in addition to its effects on ion channels researchgate.net. These computational predictions provide a valuable starting point for experimental validation of deoxyaconitine's targets.

Potential TargetPredicted Binding Affinity (kcal/mol) for AconitineKey Interacting Residues (for Aconitine)Reference
cPLA2-- researchgate.net
GYS1-- researchgate.net
CTNNA1-- researchgate.net
ORC5-GLU502, ALA542, ILE689, LEU723 researchgate.net

In Vitro Receptor Binding Assays for Deoxyaconitine Affinity Determination

In vitro receptor binding assays are essential for experimentally determining the affinity of a ligand for its receptor. These assays typically involve a radiolabeled ligand that competes with the unlabeled compound of interest for binding to a specific receptor. The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Intracellular Signaling Pathway Modulation by Deoxyaconitine

The interaction of deoxyaconitine with its molecular targets initiates a cascade of intracellular signaling events that ultimately mediate its cellular effects. While research specifically focused on deoxyaconitine is limited, studies on related compounds provide insights into the potential signaling pathways involved.

Research on the structurally similar compound deoxyshikonin has shown that it can inhibit the PI3K/Akt/mTOR signaling pathway in colorectal cancer cells researchgate.net. This pathway is crucial for cell survival, proliferation, and growth frontiersin.org. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis. Given the structural similarities, it is plausible that deoxyaconitine could also exert some of its effects through the modulation of this critical signaling cascade.

Furthermore, studies on aconitine have demonstrated its ability to activate the AC/cAMP/PKA signaling pathway nih.gov. This activation was linked to the regulation of dopamine D1 and D2 receptors and resulted in downstream effects on intracellular calcium homeostasis nih.gov. The cAMP pathway is a ubiquitous second messenger system that regulates a wide array of cellular processes wikipedia.org.

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis nih.gov. While direct evidence for deoxyaconitine's modulation of the MAPK pathway is not available, the disruption of cellular homeostasis caused by its interaction with ion channels and other targets makes it a likely candidate for influencing this pathway.

Kinase Pathway Regulation (e.g., MAPK, PI3K/AKT)

Currently, there is a lack of specific scientific studies detailing the direct regulatory effects of deoxyaconitine on the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathways. Research on the closely related compound, aconitine, has suggested a potential to modulate the p38/MAPK pathway; however, it is crucial to note that these findings cannot be directly extrapolated to deoxyaconitine due to potential variations in molecular interactions arising from structural differences.

Regulation of Apoptotic and Other Cellular Processes by Deoxyaconitine (In Vitro Models)

Structure Activity Relationship Sar Studies of Deoxyaconitine and Derivatives

Identification of Key Pharmacophores and Functional Groups within Deoxyaconitine for Biological Activity

Pharmacophore modeling is an essential tool in drug discovery, enabling the identification of the crucial spatial arrangement of molecular features necessary for biological activity. For deoxyaconitine and related C19-diterpenoid alkaloids, several functional groups and structural motifs have been identified as key contributors to their interaction with molecular targets, primarily voltage-gated sodium channels.

The core pharmacophoric elements of deoxyaconitine include a complex hexacyclic diterpenoid skeleton, a strategically positioned nitrogen atom within a bridged ring system, and various oxygenated substituents. The ester groups at the C-8 and C-14 positions are of particular importance. The presence and nature of these ester functionalities significantly influence the molecule's toxicity and analgesic properties. Specifically, the acetyl group at C-8 and the benzoyl group at C-14 are considered critical for high-affinity binding to sodium channels.

A generalized pharmacophore model for aconitine-type alkaloids interacting with sodium channels would likely include:

A hydrophobic core provided by the diterpenoid skeleton.

Hydrogen bond acceptors, such as the ester carbonyls.

A positively ionizable feature associated with the nitrogen atom.

Specific spatial relationships between these features dictated by the rigid ring system.

Impact of Structural Modifications on Deoxyaconitine's Molecular Target Binding Affinity

The primary molecular target of deoxyaconitine is the voltage-gated sodium channel (VGSC), and structural modifications to the deoxyaconitine scaffold have a profound impact on its binding affinity to these channels. SAR studies have revealed that even minor chemical alterations can lead to significant changes in biological activity.

Ester Groups at C-8 and C-14: The hydrolysis or modification of the ester groups at C-8 and C-14 drastically reduces the toxicity and binding affinity of deoxyaconitine to sodium channels. The complete removal of both ester groups to yield the parent amino alcohol, deoxyaconine, results in a significant loss of activity. This highlights the essential role of these ester moieties in anchoring the molecule within the binding site of the sodium channel. The nature of the ester group is also critical; for instance, replacement of the benzoyl group at C-14 with other aromatic or aliphatic esters can modulate the binding affinity.

N-Ethyl Group: The N-ethyl group is another key site for structural modification. Demethylation or replacement of the ethyl group with other alkyl or acyl substituents can influence the compound's interaction with the receptor. A decrease in the basicity of the nitrogen atom generally leads to a reduction in activity.

The following table summarizes the general impact of structural modifications on the binding affinity of deoxyaconitine derivatives to sodium channels:

Modification Site Type of Modification Impact on Sodium Channel Binding Affinity
C-8 Hydrolysis of acetyl groupSignificant Decrease
C-14 Hydrolysis of benzoyl groupSignificant Decrease
Nitrogen Atom De-ethylationDecrease
Nitrogen Atom AcylationSignificant Decrease
C-16 DemethoxylationModerate Decrease
C-3 Removal of hydroxyl groupMinimal to Moderate Change

Correlating Deoxyaconitine Structural Features with Specific Cellular Mechanistic Effects

The structural features of deoxyaconitine not only determine its binding affinity to molecular targets but also correlate with its specific cellular and mechanistic effects. The interaction with voltage-gated sodium channels is the primary mechanism underlying its neurotoxic and cardiotoxic effects.

The diester structure, with the acetyl group at C-8 and the benzoyl group at C-14, is strongly correlated with the persistent activation of sodium channels. This leads to an uncontrolled influx of sodium ions, causing membrane depolarization, which manifests as neuronal hyperexcitability and cardiac arrhythmias. Hydrolysis of these ester groups, a key step in the traditional processing of Aconitum roots for medicinal use, significantly attenuates these toxic cellular effects.

The N-ethyl group also plays a role in the cellular effects. Modifications that reduce the positive charge potential of the nitrogen at physiological pH can diminish the molecule's ability to interact with the negatively charged residues within the sodium channel pore, thereby reducing its channel-modulating activity.

The following table correlates key structural features of deoxyaconitine with its cellular mechanistic effects:

Structural Feature Associated Cellular/Mechanistic Effect Underlying Mechanism
C-8 Acetyl and C-14 Benzoyl Esters Persistent activation of voltage-gated sodium channelsAllosteric modification of channel gating, leading to delayed inactivation.
N-Ethyl Group Facilitation of binding to the sodium channel poreElectrostatic interactions with negatively charged amino acid residues in the channel.
Intact Diterpenoid Skeleton Provides the rigid scaffold for optimal pharmacophore presentationMaintains the necessary spatial orientation of key functional groups for receptor binding.
Hydrolyzed Ester Groups (Deoxyaconine) Greatly reduced ability to modulate sodium channelsLoss of key binding interactions with the sodium channel receptor site.

Comparative Studies with Other Diterpenoid Alkaloids

Structural Comparisons and Analogies between Deoxyaconitine and Related Alkaloids

The fundamental structure of deoxyaconitine is a complex hexacyclic aconitine (B1665448) carbon skeleton. nih.goviucr.org This core structure is shared by many related C19-diterpenoid alkaloids, which are further diversified by the nature and position of various substituents.

Key structural features of deoxyaconitine include:

A C19-diterpenoid core. nih.goviucr.org

An N-ethyl group. nih.goviucr.org

Methoxy groups at C1, C6, and C16. nih.goviucr.org

An acetoxy group at C8. nih.goviucr.org

A benzoyloxy group at C14. nih.goviucr.org

A hydroxyl group at C15. nih.goviucr.org

The primary structural difference between deoxyaconitine and its close analogue, aconitine , is the absence of a hydroxyl group at the C3 position in deoxyaconitine. nih.gov This seemingly minor variation can influence the molecule's biological activity. Other related alkaloids, such as mesaconitine (B191843) and hypaconitine (B608023) , differ in the substituent at the N-position (N-methyl in mesaconitine) and the presence or absence of the C8-acetyl group. cas.czmdpi.com

Table 1: Structural Comparison of Deoxyaconitine and Related Aconitine-Type Alkaloids

CompoundC3-SubstituentN-SubstituentC8-SubstituentC14-Substituent
DeoxyaconitineHEthylAcetoxyBenzoyloxy
AconitineOHEthylAcetoxyBenzoyloxy
MesaconitineOHMethylAcetoxyBenzoyloxy
HypaconitineOHMethylHBenzoyloxy

The C20-diterpenoid alkaloids, such as those of the atisine and hetisine (B12785939) types, possess a different carbon skeleton. caltech.eduu-szeged.hu Atisine-type alkaloids have a pentacyclic core, while hetisine-type alkaloids feature a heptacyclic hetisane skeleton. u-szeged.hursc.org These fundamental differences in the carbon framework lead to distinct three-dimensional shapes and biological properties compared to the C19 aconitine-type alkaloids like deoxyaconitine.

Mechanistic Commonalities and Differences in Biological Activity Across Diterpenoid Alkaloid Subclasses

Diterpenoid alkaloids exhibit a wide range of biological activities, including cardiotoxic and neurotoxic effects, as well as potential therapeutic properties like anti-inflammatory and analgesic activities. caltech.edunih.gov The primary mechanism of action for many aconitine-type alkaloids, including deoxyaconitine, is the activation of voltage-gated sodium channels. medchemexpress.comresearchgate.net

The diester-diterpenoid alkaloids, a group to which deoxyaconitine and aconitine belong, are particularly potent activators of these channels. nih.govresearchgate.net The presence of ester groups at C8 and C14 is considered crucial for this high-affinity binding and potent bioactivity. nih.govmdpi.com For instance, studies have shown that C19-diterpenoid alkaloids containing two ester groups, such as deoxyaconitine and aconitine, exhibit markedly stronger cytotoxic activity compared to analogues lacking these ester substituents, like chasmanine and senbusine A . mdpi.com

While sharing the common target of sodium channels, there can be differences in the specific interactions and resulting physiological effects. The absence of the C3-hydroxyl group in deoxyaconitine compared to aconitine may alter its binding affinity or metabolism, potentially leading to variations in potency and toxicity. nih.govfrontiersin.org

In contrast, other subclasses of diterpenoid alkaloids may have different primary mechanisms of action. For example, some C20-diterpenoid alkaloids of the hetisine type have shown antiarrhythmic effects, suggesting they may interact differently with ion channels, possibly having varied affinities for different subtypes of sodium channels in the heart versus the brain. rsc.orgresearchgate.net Lycoctonine-type alkaloids, another subclass, have also been investigated for their distinct biological profiles. mdpi.com

Chemotaxonomic Implications of Deoxyaconitine Distribution within Aconitum Species

The distribution of diterpenoid alkaloids, including deoxyaconitine, within the genus Aconitum has significant chemotaxonomic implications. The specific alkaloid profile of a plant can serve as a chemical fingerprint to distinguish between different species and even varieties. researchgate.netdoi.org

Deoxyaconitine has been isolated from several Aconitum species, including:

Aconitum carmichaeli nih.goviucr.org

Aconitum firmum cas.cz

Aconitum nagarum x-mol.net

Aconitum pendulum frontiersin.orgnih.gov

Aconitum polyschistum doi.org

The presence and relative abundance of deoxyaconitine, alongside other key alkaloids like aconitine, mesaconitine, and hypaconitine, are used to characterize and differentiate various species. For example, in a study of Aconitum firmum, hypaconitine was the major alkaloid, accompanied by smaller amounts of aconitine, mesaconitine, and deoxyaconitine. cas.cz In contrast, some species may be characterized by a predominance of C20-diterpenoid alkaloids. doi.org

This chemical diversity is a valuable tool for taxonomists to clarify the complex phylogenetic relationships within the Aconitum genus, which comprises approximately 400 species worldwide. researchgate.netu-szeged.hu The specific alkaloid profiles can support or challenge morphological classifications and help in the correct identification of plant material, which is crucial given the potent toxicity of these compounds. researchgate.netdoi.org The analysis of these chemical markers is essential for the quality control and authentication of traditional herbal medicines derived from Aconitum species. researchgate.net

Future Research Directions and Unexplored Avenues for Deoxyaconitine Studies

Advanced Biosynthetic Engineering and Pathway Elucidation for Sustainable Production

The intricate structure of deoxyaconitine and other diterpenoid alkaloids arises from a complex biosynthetic pathway. frontiersin.org This process begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form ent-kaurene, which then undergoes a series of oxidative modifications and amination to create the characteristic norditerpenoid skeleton. vulcanchem.com However, the specific enzymatic steps and regulatory networks governing the biosynthesis of deoxyaconitine remain largely uncharacterized.

Future research will likely focus on the complete elucidation of this pathway. Advances in CRISPR-based metabolomic engineering could be pivotal in identifying and characterizing the genes and enzymes involved. vulcanchem.com By understanding the complete biosynthetic pathway, it may become possible to engineer microbial systems for the heterologous production of deoxyaconitine. vulcanchem.com This would provide a more sustainable and controlled source of the compound compared to its extraction from plant sources, which can be inefficient and yield low quantities. mdpi.com A thorough understanding of the biosynthetic pathway is crucial for enabling the sustainable production of deoxyaconitine and its derivatives for further research and potential applications. bonsucro.comslu.semdpi.comgu.seunctad.org

Novel Synthetic Methodologies and Chemical Biology Applications for Deoxyaconitine Analogues

The complex, cage-like hexacyclic ring structure of C19-diterpenoid alkaloids like deoxyaconitine has long intrigued synthetic chemists. frontiersin.org The development of novel and flexible synthetic routes is a key area for future exploration. nih.govnih.gov Such methodologies would not only facilitate the total synthesis of deoxyaconitine but also enable the creation of a diverse library of analogues.

These synthetic analogues are invaluable tools for chemical biology. coursera.orgnih.govnih.govembl.orgrsc.org By systematically modifying the chemical structure of deoxyaconitine, researchers can probe the structure-activity relationships (SAR) that govern its biological effects. vulcanchem.com For instance, creating analogues with altered substituents at key positions could help to isolate or synthesize compounds with reduced toxicity while retaining or enhancing desired biological activities. This approach is critical for exploring the therapeutic potential of the deoxyaconitine scaffold. frontiersin.orgnih.gov

High-Throughput Screening for Undiscovered Molecular Targets of Deoxyaconitine

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands of compounds for their effects on specific biological targets. bmglabtech.comalitheagenomics.com In the context of deoxyaconitine, HTS can be employed to identify previously unknown molecular targets. bvsalud.orgnih.govscience.gov While deoxyaconitine is known to interact with voltage-gated sodium channels and PPARα, it is likely that it has other cellular binding partners that contribute to its diverse biological effects. vulcanchem.com

Future HTS campaigns could utilize large compound libraries, including synthetic deoxyaconitine analogues, to screen against a wide array of cellular and biochemical assays. alitheagenomics.comnih.gov This could involve assays that measure changes in cell viability, gene expression, protein levels, or specific enzymatic activities. The identification of novel molecular targets will provide a more comprehensive understanding of deoxyaconitine's mechanism of action and could reveal new therapeutic opportunities. frontiersin.orgnih.gov Computational biology can further aid this process by predicting potential targets before experimental screening. frontiersin.org

Integration of Omics Data for Deeper Mechanistic Insights into Deoxyaconitine Action

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the systems-level effects of compounds like deoxyaconitine. mdpi.comjci.orgnih.govfrontlinegenomics.comresearchgate.netembopress.org Integrating these multi-omics datasets can provide a holistic view of the cellular response to deoxyaconitine exposure, revealing complex networks of interacting molecules and pathways. jci.orgxiahepublishing.com

Recent studies have already begun to utilize these approaches. For example, transcriptomic analyses have identified lipid metabolism and oxidative phosphorylation as key pathways affected by deoxyaconitine. vulcanchem.com Metabolomic studies have revealed alterations in fatty acid metabolism in response to the compound. frontiersin.org

Future research should focus on more sophisticated multi-omics integration strategies to build comprehensive models of deoxyaconitine's mechanism of action. jci.orgfrontlinegenomics.comembopress.org By combining data from different omics layers, researchers can construct causal networks that link initial molecular interactions to downstream cellular phenotypes. embopress.org This systems biology approach will be instrumental in deciphering the intricate and multifaceted biological activities of deoxyaconitine. mdpi.comxiahepublishing.com

Q & A

Q. What analytical techniques are recommended to confirm Deoxyaconitine’s structural identity and purity in experimental settings?

To confirm Deoxyaconitine’s structure, 13C-NMR spectroscopy and ESI/MS are critical. The molecular ion peak at m/z 630 [M+H]⁺ (consistent with molecular formula C₃₄H₄₇NO₁₀) and 34 carbon signals in 13C-NMR align with its diterpene alkaloid classification . For purity validation, HPLC≥98% is standard, with chromatographic conditions tailored to separate Deoxyaconitine from structurally similar alkaloids .

Q. What protocols ensure optimal stability of Deoxyaconitine during storage and handling?

Deoxyaconitine should be stored at 2–8°C in airtight, light-protected containers to prevent degradation. Pre-weighed aliquots are recommended to minimize freeze-thaw cycles, which can compromise structural integrity . Solubility in polar solvents (e.g., methanol or DMSO) should be validated before in vitro assays to avoid precipitation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate Deoxyaconitine’s anti-inflammatory mechanisms while mitigating confounding factors?

Use LPS-induced inflammatory models (e.g., HFLS-RA cells) to assess cytokine modulation (IL-6, TNF-α, etc.) via ELISA or RT-qPCR . Include leflunomide as a positive control to benchmark efficacy. Normalize data to cell viability (MTT assay) to distinguish anti-inflammatory effects from cytotoxicity . Dose-response curves (0.1–100 µM) are essential to identify therapeutic windows .

Q. How should contradictory findings in Deoxyaconitine’s bioactivity across studies be reconciled?

Discrepancies often arise from model-specific variability (e.g., primary vs. immortalized cells) or concentration thresholds . For example, while Deoxyaconitine reduced IL-6 in LPS-treated HFLS-RA cells , conflicting results in other models may reflect differences in TLR4 or HIF-1α pathway activation. Meta-analyses of raw data (e.g., cytokine levels, dose ranges) and standardization of assay conditions (e.g., serum-free media) are recommended .

Q. What methodological strategies enhance reproducibility in Deoxyaconitine research?

Follow Beilstein Journal guidelines : Detail experimental protocols (e.g., NMR parameters, HPLC gradients) in supplementary materials to enable replication . For novel findings, provide raw spectra and chromatograms alongside processed data. Cross-validate results using orthogonal techniques (e.g., Western blot for protein expression after RT-qPCR) .

Q. How can multi-omics approaches elucidate Deoxyaconitine’s polypharmacology?

Combine transcriptomics (RNA-seq of treated vs. untreated cells) and metabolomics (LC-MS profiling) to map pathways like NF-κB or VEGF. Leverage compound libraries (e.g., kinase inhibitor libraries) to identify off-target interactions . Integrate data with tools like STRING or KEGG to visualize network-level effects .

What frameworks are effective for formulating hypothesis-driven research questions on Deoxyaconitine?

Adopt the PICOT framework :

  • P opulation: Specific cell lines (e.g., HFLS-RA for rheumatoid arthritis).
  • I ntervention: Deoxyaconitine dosage (e.g., 10 µM).
  • C omparison: Standard therapies (e.g., leflunomide).
  • O utcome: Quantifiable metrics (e.g., 50% reduction in TNF-α).
  • T ime: Acute (24h) vs. chronic (7d) exposure .

Data Presentation and Publication Guidelines

Q. How should Deoxyaconitine-related data be structured in publications to meet journal standards?

  • Tables : Compare key findings (e.g., Table VI in for NMR shifts vs. literature). Highlight statistical significance (p<0.01 for cytokine reductions ).
  • Figures : Limit chemical structures to 2–3 in graphical abstracts; avoid compound-specific labels (e.g., "4b") .
  • Supplementary Materials : Include raw HPLC chromatograms, NMR spectra, and dose-response data .

Q. What are common pitfalls in interpreting Deoxyaconitine’s bioactivity data, and how can they be avoided?

  • Pitfall 1 : Overinterpreting in vitro results without in vivo validation. Solution : Use murine collagen-induced arthritis models to confirm anti-rheumatic efficacy .
  • Pitfall 2 : Ignoring batch-to-batch variability in compound purity. Solution : Certify each batch via HPLC and disclose purity thresholds (e.g., ≥98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.